molecular formula C13H11F2NO2S B263632 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide

2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B263632
M. Wt: 283.3 g/mol
InChI Key: ZTTMQGLDSVNQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide, also known as DFB, is a chemical compound that has been used extensively in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed that 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body.
Biochemical and Physiological Effects:
2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer research, 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In neurology, 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. In immunology, 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has been shown to stimulate the production of cytokines, which are important for the immune response to bacterial infections.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities. However, there are also some limitations to using 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide in lab experiments. For example, it can be difficult to determine the optimal concentration of 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide to use in experiments, and there may be variations in the biological activity of 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide depending on the cell type or tissue being studied.

Future Directions

For research on 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide include the development of new derivatives with improved biological activity, the study of the mechanism of action in more detail, and the exploration of potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography to obtain pure 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide.

Scientific Research Applications

2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has been used in various scientific research studies, including cancer research, neurology, and immunology. In cancer research, 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has been used to study the role of certain proteins in the development of Alzheimer's disease. In immunology, 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has been used to study the immune response to bacterial infections.

properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c1-9-5-7-10(8-6-9)16-19(17,18)13-11(14)3-2-4-12(13)15/h2-8,16H,1H3

InChI Key

ZTTMQGLDSVNQFM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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